3-(4-Methylphenyl)phenol
Overview
Description
The compound 3-(4-Methylphenyl)phenol is a chemical that belongs to the family of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 3-(4-Methylphenyl)phenol.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including cyclization, Friedel-Crafts reactions, and azo-coupling reactions. For instance, 3,4-methylenedioxyphenol, an antioxidant and drug intermediate, is synthesized from catechol through a series of reactions including cyclization with dichloromethane and hydrolysis, with an overall yield of 20.2% . Similarly, azo-coupling reactions have been employed to synthesize compounds like 3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol . These methods could potentially be adapted for the synthesis of 3-(4-Methylphenyl)phenol.
Molecular Structure Analysis
The molecular structure of phenolic compounds is often investigated using techniques such as X-ray diffraction, FT-IR, NMR, and computational methods like density functional theory (DFT). For example, the molecular structure and spectroscopic properties of a related compound were characterized using X-ray diffraction and FT-IR, and the geometry optimization was performed using DFT with a 6-311G(d,p) basis set . The crystal and molecular structure of another related compound, 2-methyl-4-(4-methoxyphenylazo)phenol, was determined by X-ray single crystal diffraction and compared with PM3 semiempirical quantum mechanical method . These studies provide a framework for understanding the molecular structure of 3-(4-Methylphenyl)phenol.
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions, including tautomerism, which is the chemical equilibrium between two isomers. The tautomerism of related compounds has been studied in different solvent media, and the influence of solvent types on the tautomerism has been investigated both experimentally and computationally . Additionally, the solvatochromic behavior of nitro-substituted phenolates has been explored, revealing insights into solute-solvent interactions . These findings could inform the chemical reactions analysis of 3-(4-Methylphenyl)phenol.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are closely related to their molecular structure. The vibrational frequencies, chemical shifts, and equilibrium geometries calculated by DFT and Hartree-Fock methods are compared with experimental results to ensure accuracy . The radical scavenging activities of phenolic compounds are also of interest, as demonstrated by the effective DPPH, DMPD(+), and ABTS(+) radical scavenging activities of a dibromo-methoxyphenol compound . These properties, including non-linear optical properties and thermodynamic properties, are essential for understanding the behavior of 3-(4-Methylphenyl)phenol in various applications .
Scientific Research Applications
Synthesis and Characterization in Novel Compounds
Schiff Bases : Novel ON donor Schiff bases incorporating 3-(4-Methylphenyl)phenol derivatives exhibit biological and electrochemical properties. Such bases showed protective activities against DNA damage and presented promising results in brine shrimp cytotoxicity assays (Shabbir et al., 2016).
Polyphenols : The synthesis of new types of polyphenols using derivatives of 3-(4-Methylphenyl)phenol has been explored. These have potential applications in solar-cell technologies due to their low band gap and high thermal stability (Demir, 2012).
Antioxidant Applications : The study of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a derivative of 3-(4-Methylphenyl)phenol, highlights its role as an antioxidant in various applications (Huo Xiao-jian, 2010).
Biological Activities and Applications
Antimicrobial and Antidiabetic Activities : Derivatives of 3-(4-Methylphenyl)phenol have shown significant antimicrobial and antidiabetic activities. These compounds demonstrated broad-spectrum activities against various bacterial strains and substantial inhibition of amylase and glucosidase (Rafique et al., 2022).
Anticancer Properties : Certain Schiff bases derived from 3-(4-Methylphenyl)phenol have been synthesized and characterized for their potential anticancer activities. These compounds bind to DNA through electrostatic interactions and have shown cytotoxicity against cancer cell lines (Uddin et al., 2020).
Environmental and Chemical Applications
Phenolic Xenoestrogens : The presence of phenolic compounds, including derivatives of 3-(4-Methylphenyl)phenol, in aquatic environments has been monitored, indicating their widespread use and potential environmental impact (Bolz et al., 2000).
Catalysis Applications : Research on 3-(4-Methylphenyl)phenol derivatives has also extended to the field of catalysis, particularly in the methylation of phenol. Studies on Cu–Co synergism in catalysts containing these derivatives have provided insights into their efficiency and selectivity in chemical reactions (Mathew et al., 2002).
Mechanism of Action
Target of Action
Phenolic compounds, which 3-(4-methylphenyl)phenol is a part of, are known to be very reactive towards electrophilic aromatic substitution . This suggests that the compound may interact with various biological targets that have aromatic structures.
Mode of Action
Phenols are strongly activating, often leading to electrophilic addition . This suggests that 3-(4-Methylphenyl)phenol may interact with its targets through electrophilic aromatic substitution, leading to changes in the target molecules .
Biochemical Pathways
Phenolic compounds are known to be biosynthetically formed via the shikimic acid pathway or the malonate/acetate pathway . Therefore, it is possible that 3-(4-Methylphenyl)phenol may affect these pathways or others related to them.
Pharmacokinetics
It is known that benzylic halides, which are structurally similar to 3-(4-methylphenyl)phenol, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially influence the compound’s bioavailability.
Result of Action
Phenolic compounds are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it is possible that 3-(4-Methylphenyl)phenol may have similar effects.
Safety and Hazards
properties
IUPAC Name |
3-(4-methylphenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCYQZPZNDJER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435604 | |
Record name | 4'-methylbiphenyl-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)phenol | |
CAS RN |
486455-30-5 | |
Record name | 4′-Methyl[1,1′-biphenyl]-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486455-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-methylbiphenyl-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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